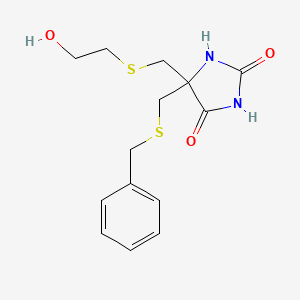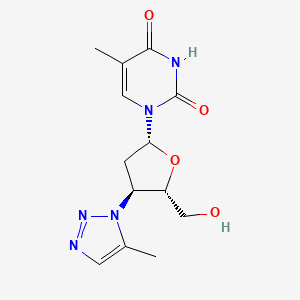
Thymidine, 3'-deoxy-3'-(5-methyl-1H-1,2,3-triazol-1-yl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)-: is a synthetic nucleoside analog. It is structurally derived from thymidine, a naturally occurring nucleoside that is a component of DNA. The modification involves the substitution of the 3’-hydroxyl group with a 5-methyl-1H-1,2,3-triazol-1-yl group, which imparts unique chemical and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- typically involves a multi-step process. One common method is the click chemistry approach, where an azide-functionalized thymidine derivative reacts with an alkyne in the presence of a copper(I) catalyst to form the triazole ring . The reaction conditions often include:
Solvent: Typically, a mixture of water and an organic solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Catalyst: Copper(I) iodide or copper(II) sulfate with sodium ascorbate as a reducing agent.
Temperature: Room temperature to slightly elevated temperatures (25-50°C).
Industrial Production Methods: While specific industrial production methods are not widely documented, the principles of click chemistry and nucleoside analog synthesis are scalable. Industrial production would likely involve optimization of reaction conditions for higher yields and purity, as well as the use of automated synthesis equipment to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- can undergo various chemical reactions, including:
Substitution Reactions: The triazole ring can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Cycloaddition Reactions: The triazole ring can engage in cycloaddition reactions with other unsaturated compounds.
Common Reagents and Conditions:
Substitution Reactions: Reagents like alkyl halides or sulfonates in the presence of a base.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products of these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkylated derivatives, while oxidation and reduction can modify the triazole ring or the thymidine moiety .
Scientific Research Applications
Chemistry: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used as a building block in the synthesis of more complex nucleoside analogs. It serves as a versatile intermediate in medicinal chemistry for the development of antiviral and anticancer agents .
Biology: In biological research, this compound is used to study DNA synthesis and repair mechanisms. Its incorporation into DNA can help elucidate the roles of various enzymes involved in these processes .
Medicine: The compound has potential therapeutic applications, particularly in antiviral and anticancer therapies. Its ability to interfere with DNA synthesis makes it a candidate for the development of drugs targeting rapidly dividing cells, such as cancer cells and viruses .
Industry: In the pharmaceutical industry, Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is used in the production of nucleoside analog drugs. Its unique properties make it valuable for the development of new therapeutic agents .
Mechanism of Action
The mechanism of action of Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- involves its incorporation into DNA during replication. The modified nucleoside can inhibit DNA polymerase, leading to chain termination and the inhibition of DNA synthesis . This mechanism is particularly effective against rapidly dividing cells, such as cancer cells and viruses. The compound targets molecular pathways involved in DNA replication and repair, making it a potent inhibitor of these processes .
Comparison with Similar Compounds
3’-Azidothymidine (AZT): Another nucleoside analog used in antiviral therapy, particularly for HIV.
2’,3’-Dideoxythymidine: A nucleoside analog used in antiviral and anticancer research.
4’-Azidothymidine: A derivative with similar antiviral properties.
Uniqueness: Thymidine, 3’-deoxy-3’-(5-methyl-1H-1,2,3-triazol-1-yl)- is unique due to the presence of the triazole ring, which imparts distinct chemical and biological properties. This modification enhances its stability and ability to interact with biological targets, making it a valuable compound in medicinal chemistry .
Properties
CAS No. |
127728-27-2 |
|---|---|
Molecular Formula |
C13H17N5O4 |
Molecular Weight |
307.31 g/mol |
IUPAC Name |
1-[(2R,4S,5S)-5-(hydroxymethyl)-4-(5-methyltriazol-1-yl)oxolan-2-yl]-5-methylpyrimidine-2,4-dione |
InChI |
InChI=1S/C13H17N5O4/c1-7-5-17(13(21)15-12(7)20)11-3-9(10(6-19)22-11)18-8(2)4-14-16-18/h4-5,9-11,19H,3,6H2,1-2H3,(H,15,20,21)/t9-,10+,11+/m0/s1 |
InChI Key |
YJAYSYKRZDAHSE-HBNTYKKESA-N |
Isomeric SMILES |
CC1=CN=NN1[C@H]2C[C@@H](O[C@@H]2CO)N3C=C(C(=O)NC3=O)C |
Canonical SMILES |
CC1=CN=NN1C2CC(OC2CO)N3C=C(C(=O)NC3=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


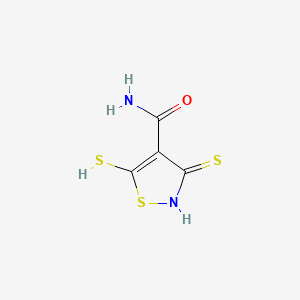

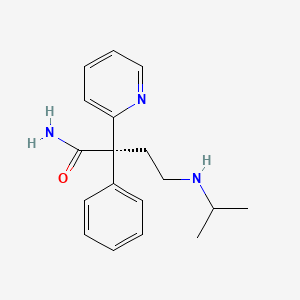

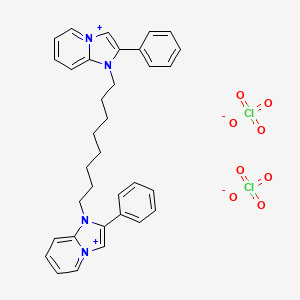
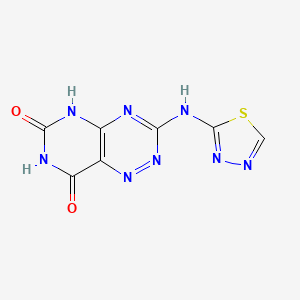
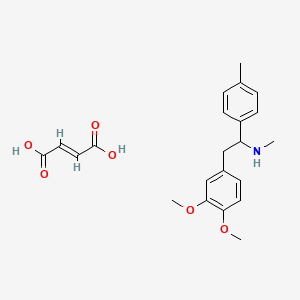
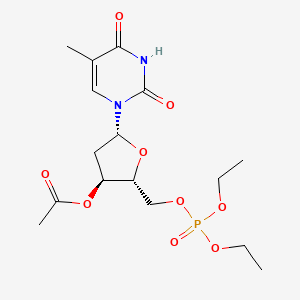

![(6R,7R)-7-[[(2E)-2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetyl]amino]-8-oxo-3-(1,3-thiazol-3-ium-3-ylmethyl)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid;hydrogen sulfate](/img/structure/B15193699.png)

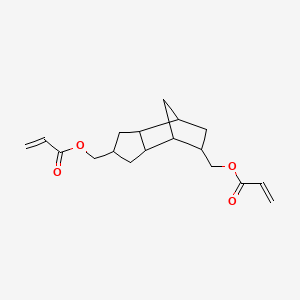
![3-[N-[2-(2,5-dioxopyrrolidin-1-yl)ethyl]-3-methyl-4-[(E)-2-(1,3,3-trimethyl-2H-indol-2-yl)ethenyl]anilino]propanenitrile;zinc;disulfate](/img/structure/B15193726.png)
